molecular formula C58H105NO5 B12674008 (Z)-(2-(Heptadec-8-enyl)(5H)-oxazol-4-ylidene)bis(methylene) dioleate CAS No. 93841-65-7

(Z)-(2-(Heptadec-8-enyl)(5H)-oxazol-4-ylidene)bis(methylene) dioleate

Cat. No.: B12674008
CAS No.: 93841-65-7
M. Wt: 896.5 g/mol
InChI Key: DLZBJVKEAVLIQQ-IUPFWZBJSA-N
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Description

(Z)-(2-(Heptadec-8-enyl)(5H)-oxazol-4-ylidene)bis(methylene) dioleate is a complex organic compound characterized by the presence of bis-methylene-interrupted Z-double bonds. These types of compounds are known for their unique structural features and significant biological activities. They are commonly found in natural sources such as plants, marine organisms, and microorganisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(2-(Heptadec-8-enyl)(5H)-oxazol-4-ylidene)bis(methylene) dioleate typically involves the formation of bis-methylene-interrupted Z-double bonds. One common method includes the use of EDC·HCl/DMAP-mediated intermolecular cyclocondensation of α,ω-alka-nZ, (n+4)Z-dienols with aromatic dicarboxylic acids . This reaction is carried out in a mixture solvent of CH2Cl2 (DCM) and N,N-dimethylformamide (DMF) in the presence of NaH at ambient temperature .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-(2-(Heptadec-8-enyl)(5H)-oxazol-4-ylidene)bis(methylene) dioleate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

(Z)-(2-(Heptadec-8-enyl)(5H)-oxazol-4-ylidene)bis(methylene) dioleate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-(2-(Heptadec-8-enyl)(5H)-oxazol-4-ylidene)bis(methylene) dioleate involves its interaction with specific molecular targets and pathways. It can bind to DNA grooves and exhibit peroxide-mediated DNA-cleavage properties . This interaction can lead to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-(2-(Heptadec-8-enyl)(5H)-oxazol-4-ylidene)bis(methylene) dioleate stands out due to its unique combination of an oxazole ring and bis-methylene-interrupted Z-double bonds

Properties

CAS No.

93841-65-7

Molecular Formula

C58H105NO5

Molecular Weight

896.5 g/mol

IUPAC Name

[2-[(Z)-heptadec-8-enyl]-4-[[(Z)-octadec-9-enoyl]oxymethyl]-5H-1,3-oxazol-4-yl]methyl (Z)-octadec-9-enoate

InChI

InChI=1S/C58H105NO5/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55-59-58(52-62-55,53-63-56(60)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54-64-57(61)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30H,4-24,31-54H2,1-3H3/b28-25-,29-26-,30-27-

InChI Key

DLZBJVKEAVLIQQ-IUPFWZBJSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC1=NC(CO1)(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC1=NC(CO1)(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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